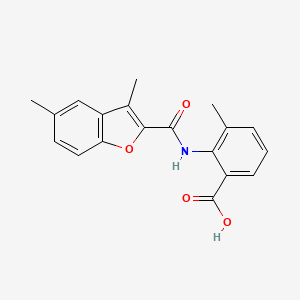

2-(3,5-dimethyl-1-benzofuran-2-amido)-3-methylbenzoic acid

Description

Properties

IUPAC Name |

2-[(3,5-dimethyl-1-benzofuran-2-carbonyl)amino]-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-10-7-8-15-14(9-10)12(3)17(24-15)18(21)20-16-11(2)5-4-6-13(16)19(22)23/h4-9H,1-3H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHKLHNAKIBLBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=C(C=CC=C3C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of o-Hydroxyphenylacetic Acid Derivatives

The benzofuran scaffold is commonly synthesized via cyclocondensation of o-hydroxyphenylacetic acid under solvent-free or aromatic hydrocarbon-mediated conditions. As demonstrated in patent WO2014071596A1, o-hydroxyphenylacetic acid undergoes dehydration in toluene or xylene with acidic catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) to form benzofuran-2(3H)-one intermediates. For 3,5-dimethyl substitution, pre-functionalization of the phenyl ring with methyl groups prior to cyclization is critical. For example, methyl-substituted o-hydroxyphenylacetic acid derivatives can be condensed at 105–115°C with trimethyl orthoformate and acetic anhydride, yielding 3-(α-methoxy)methylenylbenzofuran-2(3H)-one in >90% yield.

Halogenation and Functional Group Interconversion

To introduce the 2-amido group, halogenation at the benzofuran C2 position is a prerequisite. The synthesis of 5-bromo-2-methylbenzofuran (as described in Thieme Connect’s protocol) involves bromination of dimethyl terephthalate derivatives using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–5°C. Adapting this method, 3,5-dimethylbenzofuran-2-carboxylic acid could be brominated at C2, followed by palladium-catalyzed carbonylation to install the carboxylic acid group.

Synthesis of 3-Methylbenzoic Acid Derivatives

Deoxygenative Coupling of Aromatic Carboxylic Acids

The Nature study highlights a radical-based deoxygenation strategy for synthesizing ketones from aromatic carboxylic acids and alkenes. While this method targets ketones, analogous approaches using 3-methylbenzoic acid and functionalized alkenes could yield intermediates for amide formation. For instance, coupling 3-methylbenzoic acid with styrene derivatives in aqueous solutions under phosphate buffer conditions (pH 7.4) produces γ-keto acids, which may be further reduced or functionalized.

Esterification and Hydrolysis

Patent CN112624981A details the synthesis of fluorinated benzoic acids via ester intermediates. Applying this, 3-methylbenzoic acid can be protected as its methyl ester using methanol and sulfuric acid, followed by regioselective Friedel-Crafts acylation to introduce the amide side chain. Subsequent hydrolysis with aqueous NaOH regenerates the carboxylic acid.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The benzofuran-2-carboxylic acid intermediate must be activated for amidation with 3-methylbenzoic acid derivatives. As reported in ACS Medicinal Chemistry Letters, benzofuran-2-carbohydrazides are synthesized via hydrazinolysis of ethyl benzofuran-2-carboxylates. Conversion to acyl azides (via Curtius rearrangement) yields isocyanates, which react with aminobenzoic acids to form ureido-linked products. For 2-(3,5-dimethyl-1-benzofuran-2-amido)-3-methylbenzoic acid, coupling 3,5-dimethylbenzofuran-2-isocyanate with 3-methylanthranilic acid in dry xylene at reflux achieves the target amide bond.

Catalytic Carbonylation

Patent CN112624981A employs palladium-catalyzed carbonylation of bromobenzene derivatives under CO pressure (50 psi) to form methyl benzoate intermediates. Adapting this, 2-bromo-3,5-dimethylbenzofuran can react with 3-methylbenzoic acid in the presence of Pd(dppf)Cl₂, yielding the coupled product after ester hydrolysis.

Optimization and Industrial Scalability

Solvent and Catalyst Selection

Key considerations include:

- Solvent systems : Aromatic hydrocarbons (toluene, xylene) for cyclocondensation; polar aprotic solvents (THF, MeCN) for halogenation; and xylene for high-temperature amidation.

- Catalysts : Sulfuric acid for dehydration, Pd(dppf)Cl₂ for carbonylation, and silica gel sulfonic acid for solvent recovery.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1-benzofuran-2-amido)-3-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce reduced benzofuran derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. For instance, compounds related to benzofuran structures have been synthesized and tested against various microbial strains. In a study involving derivatives of 3-benzofurancarboxylic acid, certain compounds exhibited significant antimicrobial activity against Gram-positive bacteria and fungi such as Candida albicans .

The specific compound of interest, 2-(3,5-dimethyl-1-benzofuran-2-amido)-3-methylbenzoic acid, is hypothesized to have similar antimicrobial properties due to its structural similarities with other effective benzofuran derivatives.

Anticancer Potential

The search for novel anticancer agents has led to the exploration of compounds like this compound. It is believed that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action could involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .

Study 1: Synthesis and Evaluation of Antimicrobial Activity

In a study focused on synthesizing derivatives from benzofuran carboxylic acids, researchers found that several synthesized compounds demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL for effective compounds . This suggests that similar derivatives like this compound could potentially serve as effective antimicrobial agents.

Study 2: Anticancer Activity Assessment

Research involving substituted benzamides has indicated their potential as anticancer agents. Compounds were evaluated for their effectiveness against different cancer types, with some showing IC50 values lower than established chemotherapeutic agents . This positions this compound as a candidate worthy of further investigation in the context of cancer treatment.

Comparative Data Table

| Property/Activity | Benzofuran Derivative | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|---|

| Compound A | This compound | TBD (to be determined) | TBD |

| Compound B | Related benzofuran derivative | 50 - 200 µg/mL | IC50 = 4.12 µM |

| Compound C | Another benzofuran analog | Effective against C. albicans | IC50 comparable to standard drugs |

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1-benzofuran-2-amido)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Position and Biocatalytic Activity

The position of substituents on benzoic acid derivatives significantly impacts enzymatic activity. In biocatalysis studies, 3-substituted benzoates (e.g., 3-methylbenzoic acid) exhibit higher activity (~60% of native benzoate) in systems like benzoate dioxygenase (BZDO), compared to 2- or 4-substituted analogs, which show minimal activity . This trend highlights the superiority of the 3-methyl group in the target compound for interactions with catalytic enzymes.

Table 1: Substituent Effects on Biocatalytic Activity

| Compound | Substituent Position | Relative Activity (%) | Carbon Uptake Correlation |

|---|---|---|---|

| 3-Methylbenzoic Acid | 3 | ~60 | Proportional to activity |

| 3-Fluorobenzoic Acid | 3 | ~100 (native-like) | Proportional to activity |

| 2-Methylbenzoic Acid | 2 | <10 | Disproportionate uptake |

| 4-Fluorobenzoic Acid | 4 | <10 | Proportional to activity |

Amide Functionalization and Reactivity

The amide group in the target compound differentiates it from esters or simpler benzamides. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (a structural analog) contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization . The benzofuran-amido group in the target compound may similarly act as a directing group but with enhanced steric or electronic effects due to the fused benzofuran ring.

Table 2: Amide Group Comparisons

| Compound | Key Functional Group | Reactivity/Application |

|---|---|---|

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | N,O-bidentate amide | Metal-catalyzed C–H activation |

| 2-(3,5-Dimethyl-1-benzofuran-2-amido)-3-methylbenzoic Acid | Benzofuran-amido linkage | Potential catalytic or medicinal applications (inferred) |

| Metsulfuron Methyl Ester (herbicide) | Methylbenzoate ester | Sulfonylurea herbicide |

Comparison with Agrochemical Derivatives

Methylbenzoate derivatives, such as metsulfuron methyl ester , are widely used as herbicides . The target compound’s amide linkage contrasts with the ester groups in these agrochemicals, suggesting differences in bioavailability, toxicity, or environmental persistence. Amides generally exhibit greater hydrolytic stability than esters, which could enhance the compound’s durability in biological or industrial settings.

Key Findings and Implications

Substituent Position Matters : The 3-methyl group on benzoic acid maximizes biocatalytic activity, making the target compound more reactive than 2- or 4-substituted analogs .

Amide vs. Ester Functionality : The amide linkage may enhance stability and direct catalytic reactions, contrasting with the hydrolytic sensitivity of ester-based agrochemicals .

Biological Activity

The compound 2-(3,5-dimethyl-1-benzofuran-2-amido)-3-methylbenzoic acid is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C16H17NO3

- Molecular Weight: 271.31 g/mol

- CAS Number: Not explicitly provided in the search results.

The presence of both benzofuran and benzoic acid moieties suggests potential interactions with various biological targets.

Biological Activity Overview

Benzofuran derivatives have been extensively studied for their biological properties, including:

- Antitumor Activity: Several studies indicate that benzofuran derivatives exhibit significant anticancer effects. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, including ovarian and colon cancers .

- Anti-inflammatory Effects: Benzofuran compounds are noted for their anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Antibacterial and Antifungal Properties: Some benzofuran derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects .

The mechanisms by which this compound exerts its biological effects may involve:

- Inhibition of Cell Proliferation: Similar compounds have been shown to inhibit cell growth by inducing apoptosis in cancer cells through the modulation of key signaling pathways such as Bcl-2 family proteins .

- Anti-inflammatory Pathways: The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its anti-inflammatory activity.

- Antimicrobial Mechanisms: The presence of specific functional groups may enhance membrane permeability in bacteria or fungi, leading to cell death.

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzofuran derivatives:

- Antitumor Efficacy: A study evaluated a series of benzofuran derivatives against human cancer cell lines. One compound demonstrated an IC50 value of 11 μM against the A2780 ovarian cancer cell line, indicating potent anticancer activity .

- Inflammatory Response Modulation: Research indicates that certain benzofurans can significantly reduce inflammation markers in animal models of arthritis .

- Antibacterial Activity Assessment: A comparative study showed that benzofuran derivatives exhibited superior antibacterial activity compared to traditional antibiotics against specific bacterial strains .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 Value (μM) | Target Cell Line |

|---|---|---|---|

| Benzofuran Derivative A | Antitumor | 11 | A2780 (Ovarian Cancer) |

| Benzofuran Derivative B | Anti-inflammatory | N/A | Arthritis Model |

| Benzofuran Derivative C | Antibacterial | N/A | E. coli |

| Benzofuran Derivative D | Antifungal | N/A | Candida albicans |

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 2-(3,5-dimethyl-1-benzofuran-2-amido)-3-methylbenzoic acid?

- Methodological Answer : Use NaH in THF at 0°C for benzofuran coupling reactions, as demonstrated in benzofuran-amide syntheses . Reflux conditions (45–60°C) with stoichiometric control (1.0–1.2 equivalents of reagents) can improve coupling efficiency, as shown in triazine-linked benzoic acid derivatives . Monitor reaction progress via TLC (hexane/EtOH, 1:1) and optimize purification using column chromatography with gradient elution.

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer : Employ H NMR (200–400 MHz, DMSO-) to confirm benzofuran and benzoic acid proton environments, referencing δ = 3.76–3.86 ppm for methyl groups . High-resolution mass spectrometry (HRMS) and HPLC (>95% purity) validate molecular weight and purity. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How can researchers assess the compound’s solubility and stability under physiological or experimental conditions?

- Methodological Answer : Perform shake-flask experiments in buffered solutions (pH 2–9) to measure partition coefficients (logP). Stability studies under UV light, heat (40–80°C), and oxidative conditions (HO) can identify degradation pathways . Use LC-MS to track hydrolysis products, such as substituted benzoic acids or benzofuran fragments .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Test enzyme inhibition (e.g., cyclooxygenase or acetylcholinesterase) using fluorometric assays at 10–100 μM concentrations, referencing salicylic acid derivatives as benchmarks . For antimicrobial activity, use microbroth dilution (MIC assays) against Gram-positive/negative strains, with 4-hydroxybenzoic acid analogs as controls .

Advanced Research Questions

Q. How can mechanistic studies elucidate the benzofuran-amide bond formation under varying catalytic conditions?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies with deuterated intermediates to identify rate-limiting steps . Use DFT calculations (B3LYP/6-31G*) to model transition states and compare with experimental activation energies. In situ IR spectroscopy can track carbonyl stretching frequencies during amidation .

Q. What experimental designs evaluate the compound’s environmental fate and degradation products?

- Methodological Answer : Design abiotic hydrolysis studies (pH 7.4, 25°C) to identify primary degradation products, such as 3,5-dimethylbenzofuran or 3-methylbenzoic acid derivatives . Use soil/water microcosms spiked with C-labeled compound to quantify mineralization rates and bioaccumulation potential .

Q. How can computational approaches predict structure-activity relationships (SAR) for analogs?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2) to prioritize substituents at the 3-methylbenzoic acid position . QSAR models using Hammett constants (σ) for substituents on the benzofuran ring can correlate electronic effects with bioactivity .

Q. How should researchers address contradictions in spectral data or reactivity across synthetic batches?

- Methodological Answer : Validate NMR assignments using C DEPT and HSQC experiments to distinguish overlapping methyl signals . Compare HPLC retention times with certified reference materials (CRM4601-b) for purity verification . If reactivity inconsistencies arise, test for trace metal contaminants via ICP-MS .

Q. What strategies optimize multi-step synthesis to minimize byproducts in large-scale preparations?

- Methodological Answer : Introduce protecting groups (e.g., tert-butyl esters) for the benzoic acid moiety during benzofuran coupling to prevent side reactions . Use flow chemistry for precise temperature control during exothermic steps (e.g., NaH-mediated reactions) . Monitor intermediates via inline PAT tools (e.g., ReactIR) .

Q. How does the compound’s substitution pattern (3,5-dimethylbenzofuran vs. halogenated analogs) influence physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.